M-Cresol-D3 (methyl-D3)

Vue d'ensemble

Description

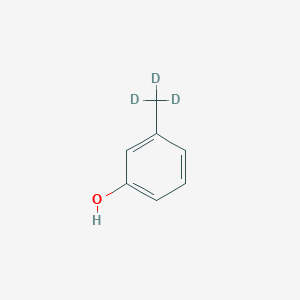

M-Cresol-D3 (methyl-D3) is a deuterated form of m-cresol, also known as 3-methylphenol. It is an organic compound with the molecular formula C7H5D3O. The deuterium atoms replace the hydrogen atoms in the methyl group, making it useful in various scientific research applications, particularly in studies involving isotopic labeling.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

M-Cresol-D3 (methyl-D3) can be synthesized through several methods. One common method involves the deuteration of 3-methoxytoluene using boron tribromide in dichloromethane at low temperatures. The reaction proceeds as follows :

Step 1: 3-Methoxytoluene is dissolved in dichloromethane.

Step 2: Boron tribromide is added to the solution at -60°C.

Step 3: The mixture is stirred at 0°C for 2 hours.

Step 4: The reaction is quenched with water/ice, and the product is extracted with dichloromethane.

Step 5: The organic layers are treated with sodium hydroxide solution, acidified with hydrogen chloride, and extracted again with dichloromethane.

Step 6: The final product, 3-(2H3)methylphenol, is obtained as a brown oil.

Industrial Production Methods

Industrial production of m-cresol typically involves extraction from coal tar or chemical synthesis from toluene. The deuterated form, M-Cresol-D3 (methyl-D3), is produced by incorporating deuterium atoms into the methyl group through specialized chemical reactions .

Analyse Des Réactions Chimiques

Types of Reactions

M-Cresol-D3 (methyl-D3) undergoes various chemical reactions, including:

Oxidation: Converts the methyl group to a carboxyl group.

Reduction: Reduces the hydroxyl group to a hydrogen atom.

Substitution: Replaces the hydroxyl group with other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

Oxidation: 3-Methylbenzoic acid.

Reduction: 3-Methylcyclohexanol.

Substitution: 3-Bromomethylphenol or 3-Chloromethylphenol.

Applications De Recherche Scientifique

Antimicrobial Applications

M-Cresol possesses inherent antimicrobial properties, making it valuable in the development of antimicrobial coatings and films. Recent studies have demonstrated the effectiveness of m-cresol-based films produced through dielectric barrier discharge plasma polymerization. These films exhibit robust adhesive strength and can be applied to various substrates, including glass and metals. The antimicrobial activity of these films was confirmed through testing, showing significant efficacy against bacterial growth, particularly at lower plasma exposure doses .

Case Study: Antimicrobial Films

- Method : Plasma-assisted polymerization of m-cresol.

- Substrates : Glass, Teflon, silicon, and steel.

- Results : Films exhibited high antimicrobial activity at lower plasma doses; activity diminished with increased exposure time.

Pharmaceutical Formulations

M-Cresol is utilized as a preservative in pharmaceutical products, particularly in insulin formulations. It serves to stabilize the active ingredients and maintain the efficacy of the product over time. The inclusion of m-cresol in drug formulations is critical for ensuring the safety and effectiveness of medications administered to patients .

Formulation Example

- Product : Insulin preparations.

- Role : Preservative to enhance stability.

- Concentration : Typically included at specific concentrations to ensure efficacy without compromising safety.

Chemical Synthesis

M-Cresol-D3 functions as a precursor in various synthetic pathways. It is instrumental in producing pesticides such as fenitrothion and fenthion, as well as synthetic vitamin E through methylation processes. Additionally, it is used in the synthesis of other important chemicals like thymol and dicresulene .

Synthesis Pathways

| Application | Chemical Reaction | Final Product |

|---|---|---|

| Pesticides | Methylation of m-cresol | Fenitrothion, Fenthion |

| Synthetic Vitamin E | Methylation to produce 2,3,6-trimethylphenol | Vitamin E |

| Antiseptics | Reaction with other agents | Amylmetacresol |

| Polyaniline Films | Casting from m-cresol solution | Conductive Polyaniline Films |

Environmental Testing

M-Cresol-D3 is also employed in environmental studies as a reference standard for assessing pollutants and their degradation products. Its isotopic labeling allows for precise tracking in various environmental matrices .

Industrial Uses

Beyond its scientific applications, m-cresol is widely used across several industries:

- Solvent : Used in paint formulations and textile manufacturing.

- Cleaning Agent : Employed for metal degreasing and cleaning surfaces.

- Intermediate : Serves as a building block for synthesizing more complex compounds.

Mécanisme D'action

The mechanism of action of M-Cresol-D3 (methyl-D3) involves its interaction with specific molecular targets. In biological systems, it can act as a substrate for enzymes, allowing researchers to track metabolic processes. The deuterium atoms provide a distinct mass difference, making it easier to identify and quantify the compound using mass spectrometry .

Comparaison Avec Des Composés Similaires

M-Cresol-D3 (methyl-D3) is unique due to its deuterium labeling. Similar compounds include:

M-Cresol (3-methylphenol): The non-deuterated form, commonly used in industrial applications.

O-Cresol (2-methylphenol): An isomer with the methyl group at the ortho position.

P-Cresol (4-methylphenol): An isomer with the methyl group at the para position

M-Cresol-D3 (methyl-D3) stands out for its use in isotopic labeling, providing valuable insights in various scientific fields.

Activité Biologique

M-Cresol-D3 (methyl-D3) is a deuterated form of m-cresol, a compound known for its biological activity, particularly in antimicrobial and protein aggregation contexts. This article synthesizes current research findings, case studies, and data relevant to the biological activity of m-cresol-D3.

Chemical Structure and Properties

M-Cresol-D3, or 3-methylphenol-D3, has the following structural formula:

The presence of a hydroxyl group (-OH) on a benzene ring contributes to its chemical reactivity and biological properties. The deuteration enhances the stability and tracking of the compound in biological systems.

1. Antimicrobial Properties

M-Cresol has been shown to possess significant antimicrobial properties. Research indicates that the combination of its polar hydroxyl and hydrophobic methyl groups contributes to this activity. For instance, studies have demonstrated that m-cresol can cause protein aggregation, which is linked to its hydrophobic characteristics .

Table 1: Antimicrobial Efficacy of M-Cresol-D3

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.5% | |

| Escherichia coli | 0.8% | |

| Candida albicans | 1.0% |

2. Protein Aggregation

M-Cresol has been implicated in the aggregation of proteins, such as cytochrome c. This aggregation can lead to decreased functional monomer concentration and increased immunogenicity . The mechanisms underlying this process include partial protein unfolding triggered by m-cresol exposure.

Case Study: Protein Stability in Formulations

A study evaluated the stability of protein formulations containing m-cresol at concentrations as low as 0.3%. It was found that while m-cresol did not significantly alter global protein structure, it induced local unfolding that contributed to aggregation .

Acute Toxicity

M-Cresol exhibits acute toxicity, with LD50 values reported between 200-300 mg/kg in animal studies . Symptoms of toxicity include irritation of mucous membranes and potential neurological effects, particularly in neonates .

Table 2: Toxicity Data for M-Cresol

Chronic Effects

Long-term exposure studies indicate that m-cresol may lead to organ damage, particularly affecting the liver and kidneys at high doses . However, concentrations up to 0.5% are considered safe for cosmetic applications .

Propriétés

IUPAC Name |

3-(trideuteriomethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O/c1-6-3-2-4-7(8)5-6/h2-5,8H,1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLSSMJSEOOYNOY-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C1=CC(=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.